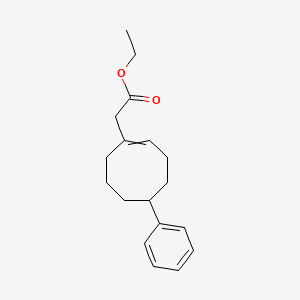
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-phenylcyclooct-1-en-1-yl)acetate typically involves the esterification of 5-phenylcyclooct-1-en-1-ol with ethyl acetate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{5-phenylcyclooct-1-en-1-ol} + \text{ethyl acetate} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this ester can yield alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism by which ethyl (5-phenylcyclooct-1-en-1-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with biological pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings.
Isopentyl acetate:
Uniqueness: Ethyl (5-phenylcyclooct-1-en-1-yl)acetate stands out due to its cyclooctene ring and phenyl group, which confer unique chemical and physical properties
Properties
CAS No. |
63166-00-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 2-(5-phenylcycloocten-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-18(19)14-15-8-6-12-17(13-7-9-15)16-10-4-3-5-11-16/h3-5,8,10-11,17H,2,6-7,9,12-14H2,1H3 |
InChI Key |
JWOIYRMTVFKYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCCC(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


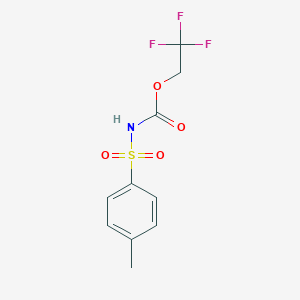
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
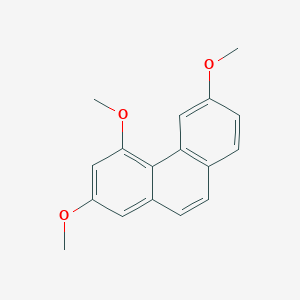
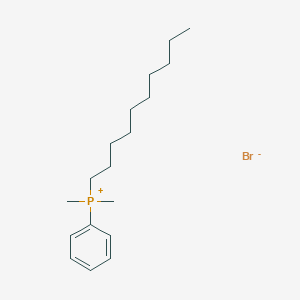
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
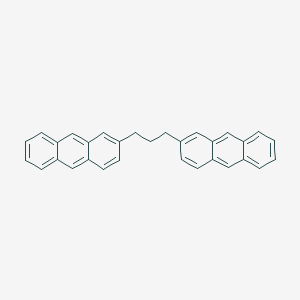
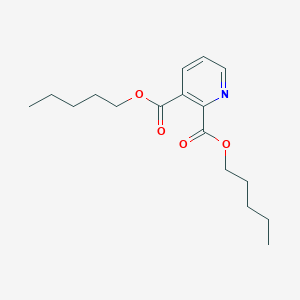
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
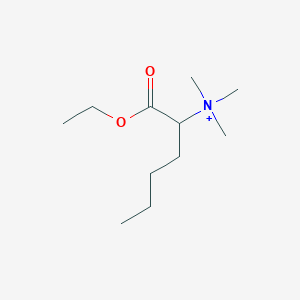
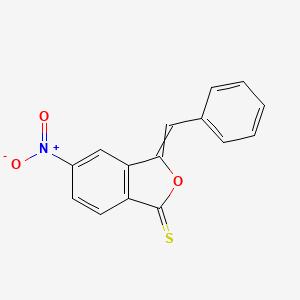
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
